![molecular formula C16H17NO2 B1461401 N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine CAS No. 1049155-31-8](/img/structure/B1461401.png)
N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine
描述
N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine, also known as MEMH or MEMHy, is a chemical compound that has been the subject of scientific research due to its potential biomedical applications. MEMH is a hydroxylamine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied extensively.
作用机制
The mechanism of action of N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine is not fully understood, but it is believed to involve the scavenging of free radicals and the inhibition of pro-inflammatory cytokine production. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including its role as an antioxidant, anti-inflammatory, and anticancer agent. This compound has been shown to scavenge free radicals and protect cells against oxidative stress, which is implicated in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease.
实验室实验的优点和局限性
N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine has various advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and its yield can be optimized using various synthesis methods. This compound is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, one limitation is that this compound has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Another limitation is that this compound can be toxic at high concentrations, which requires careful dosing and monitoring in lab experiments.
未来方向
There are several future directions for N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine research, including its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to elucidate the mechanism of action of this compound and its effects on various cellular pathways. In addition, future studies should explore the potential of this compound as a drug delivery system, as well as its potential use in combination with other drugs to enhance their efficacy and reduce toxicity.
科学研究应用
N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine has been studied for its potential biomedical applications, including its role as an antioxidant, anti-inflammatory, and anticancer agent. This compound has been shown to scavenge free radicals and protect cells against oxidative stress, which is implicated in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease.
属性
IUPAC Name |
(NE)-N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-3-5-14(6-4-12)11-19-16-9-7-15(8-10-16)13(2)17-18/h3-10,18H,11H2,1-2H3/b17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPMGBCXJDFDLS-GHRIWEEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1461319.png)
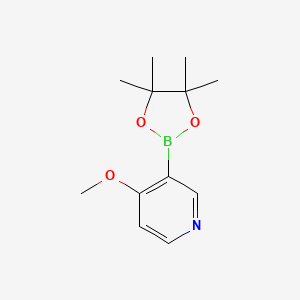
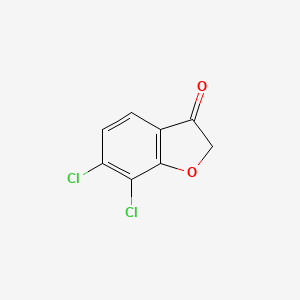
![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol](/img/structure/B1461323.png)
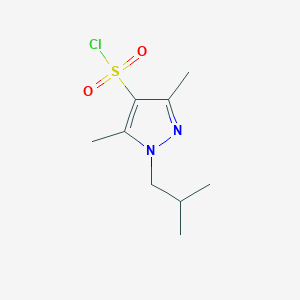
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-amine](/img/structure/B1461327.png)
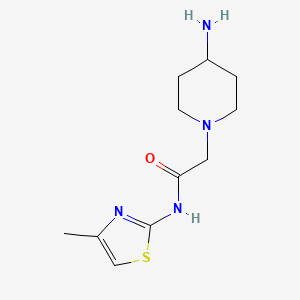
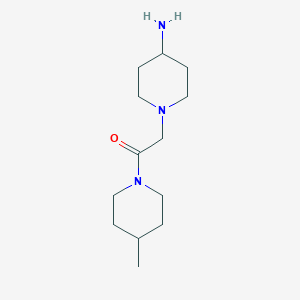
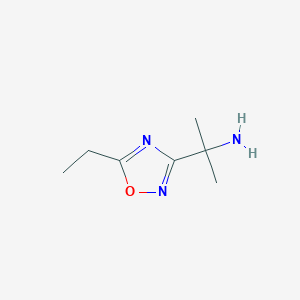
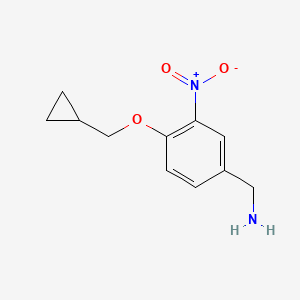

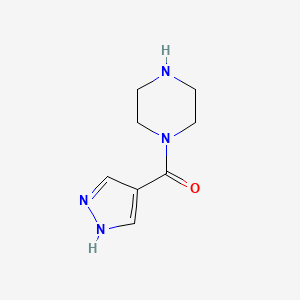
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1461338.png)
